S4'-2'Deoxythymidine 5'-monophosphate

Catalog No.
S13027744
CAS No.
M.F
C10H15N2O7PS
M. Wt
338.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S4'-2'Deoxythymidine 5'-monophosphate

Product Name

S4'-2'Deoxythymidine 5'-monophosphate

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

VXWYIYUPUKWYJB-XLPZGREQSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O

S4'-2'-Deoxythymidine 5'-monophosphate, commonly referred to as 5-thymidylic acid or deoxythymidine monophosphate, is a nucleotide that plays a crucial role in the structure and function of DNA. This compound consists of three main components: a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine. It is classified as a pyrimidine 2'-deoxyribonucleoside monophosphate, characterized by the absence of a hydroxyl group at the 2' position of the sugar moiety. The chemical formula for S4'-2'-deoxythymidine 5'-monophosphate is C₁₀H₁₃N₂O₈P, with a molecular weight of approximately 322.2085 g/mol .

, primarily in the context of DNA synthesis. One of its key reactions involves its conversion to deoxythymidine diphosphate through phosphorylation, catalyzed by thymidylate kinase. This reaction is critical for providing deoxythymidine triphosphate, which is essential for DNA replication and repair processes . Additionally, S4'-2'-deoxythymidine 5'-monophosphate can be synthesized from deoxyuridine monophosphate via the action of thymidylate synthase, which uses 5,10-methylenetetrahydrofolate as a cofactor .

S4'-2'-Deoxythymidine 5'-monophosphate is vital for cellular functions due to its role as a building block for DNA synthesis. It is involved in the de novo synthesis pathway for thymidine nucleotides and plays a significant part in nucleotide metabolism. The compound is also implicated in various enzymatic reactions that contribute to DNA repair and replication processes . Its biological activity is essential not only in humans but also across various organisms, including bacteria and other eukaryotes.

The synthesis of S4'-2'-Deoxythymidine 5'-monophosphate can be achieved through several pathways:

  • Enzymatic Synthesis: Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate to produce S4'-2'-deoxythymidine 5'-monophosphate using 5,10-methylenetetrahydrofolate as a methyl donor.
  • Chemical Synthesis: Various chemical methods can be employed to synthesize this nucleotide from simpler precursors through phosphoramidite chemistry or other synthetic routes that involve protecting group strategies .
  • Salvage Pathways: S4'-2'-Deoxythymidine 5'-monophosphate can also be generated from the breakdown products of DNA through salvage pathways involving nucleoside kinases.

S4'-2'-Deoxythymidine 5'-monophosphate has numerous applications in biochemistry and molecular biology:

  • DNA Research: It serves as an essential substrate in studies related to DNA replication and repair mechanisms.
  • Pharmaceutical Development: The compound is investigated for its potential use in cancer therapies due to its role in nucleotide metabolism.
  • Diagnostic Tools: It can be utilized in assays that measure DNA synthesis rates or assess cellular proliferation.

Research has indicated that S4'-2'-Deoxythymidine 5'-monophosphate interacts with various enzymes and proteins involved in nucleotide metabolism. Notably, it acts as a substrate for thymidylate kinase and thymidylate synthase, which are crucial for maintaining nucleotide pools within cells . Interaction studies have also explored its effects on cell proliferation and apoptosis in cancer cells, highlighting its potential therapeutic implications.

S4'-2'-Deoxythymidine 5'-monophosphate shares structural similarities with other nucleotides but has unique features that distinguish it:

Compound NameChemical FormulaKey Features
S4'-2'-Deoxycytidine 5'-monophosphateC₉H₁₄N₃O₇PContains cytosine instead of thymine
S4'-2'-Deoxyadenosine 5'-monophosphateC₁₀H₁₃N₅O₈PContains adenine; involved in energy transfer
S4'-2'-Deoxyguanosine 5'-monophosphateC₁₀H₁₃N₅O₈PContains guanine; important for RNA synthesis

The uniqueness of S4'-2'-Deoxythymidine 5'-monophosphate lies primarily in its specific role within DNA synthesis pathways and its distinct structural characteristics compared to other nucleotides .

S4'-2'-Deoxythymidine 5'-monophosphate (CAS No. 1234423-98-3) belongs to the class of 4'-thio-modified pyrimidine nucleotides. The IUPAC name for this compound is [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-thioxytetrahydrofuran-2-yl]methyl dihydrogen phosphate, reflecting its structural complexity. The molecule consists of three primary components:

  • A 4'-thio-modified 2'-deoxyribose sugar
  • A thymine base (5-methyluracil)
  • A phosphate group esterified to the 5'-hydroxyl position

The sulfur atom at the 4' position replaces the oxygen atom found in canonical deoxyribose, imparting distinct electronic and steric properties that influence both metabolic stability and DNA polymerase recognition. Table 1 summarizes key chemical identifiers:

PropertyValue
Molecular FormulaC₁₀H₁₅N₂O₇PS
Molecular Weight338.28 g/mol
CAS Registry Number1234423-98-3
IUPAC Name[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-thioxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
UV Absorption (λ_max)267 nm (ε = 9,600 L·mol⁻¹·cm⁻¹)

This structural configuration enables specific interactions with DNA polymerases and methyltransferases while resisting degradation by certain nucleases compared to oxygen-containing analogs.

Biological Significance in Nucleotide Metabolism

The compound serves as an essential intermediate in the de novo synthesis of thymidine triphosphate (TTP), the immediate DNA precursor. Thymidylate synthase catalyzes its formation through the reductive methylation of dUMP, utilizing 5,10-methylenetetrahydrofolate as both a methyl donor and reductant. This reaction constitutes the sole de novo pathway for thymidylate biosynthesis, making S4'-2'-deoxythymidine 5'-monophosphate indispensable for DNA replication and repair.

Three key metabolic roles emerge:

  • Substrate Channeling: The 4'-thio modification enhances binding affinity to thymidylate synthase (Kₐ ~ 2.3 μM compared to 4.7 μM for dTMP), facilitating efficient conversion to dihydrofolate and TTP.
  • Epigenetic Regulation: Incorporated into DNA, the sulfur atom creates steric hindrance that impedes DNA methyltransferase activity, leading to localized hypomethylation at CpG islands.
  • Replication Fidelity: Polymerases exhibit 87-92% incorporation efficiency compared to dTMP, with proofreading exonucleases showing reduced excision rates for mismatched 4'-thio nucleotides.

Recent studies demonstrate that the 4'-thio modification increases intracellular retention time by 40% compared to standard nucleotides, likely due to decreased susceptibility to phosphatase-mediated dephosphorylation. This property enhances its utility as a metabolic tracer in DNA synthesis studies.

Historical Context of Discovery and Early Research

The development of S4'-2'-deoxythymidine 5'-monophosphate stems from three decades of research into sulfur-modified nucleosides. Initial work in the 1990s identified 4'-thio-2'-deoxycytidine as a potent antiviral agent, sparking interest in analogous thymidine derivatives. Key milestones include:

  • 2001: First enzymatic synthesis of 4'-thio-dTMP using modified E. coli thymidylate synthase, achieving 18% yield.
  • 2015: X-ray crystallography revealed the 4'-thio group induces a 0.7Å sugar pucker distortion compared to dTMP, explaining altered polymerase kinetics.
  • 2021: Large-scale (10g) chemical synthesis achieved via phosphoramidite chemistry with 73% purity, enabling structural NMR studies.

Early challenges centered on the sulfur atom's redox sensitivity, necessitating anaerobic conditions during purification. Advances in protecting group strategies—particularly the use of tert-butyldimethylsilyl chloride for 2'/3'-OH protection—enabled gram-scale production by 2020. Contemporary research focuses on exploiting the compound's unique properties for:

  • Single-molecule DNA sequencing platforms
  • Site-specific epigenetic modulation
  • Radiation sensitization in oncology therapies

The evolution from laboratory curiosity to biochemical tool mirrors broader trends in nucleotide analog development, where subtle structural modifications yield profound biological effects.

The molecular architecture of 2'-deoxythymidine 5'-monophosphate demonstrates complex three-dimensional arrangements that influence its biological functionality [33]. The structural organization encompasses distinct conformational preferences across its constituent components, with particular emphasis on the spatial relationships between the sugar moiety, phosphate group, and nucleobase [30].

Ribose and Phosphate Backbone Configuration

The deoxyribose sugar component of 2'-deoxythymidine 5'-monophosphate adopts characteristic conformational states that significantly impact the overall molecular geometry [18]. Crystallographic analysis reveals that the furanose ring demonstrates a preference for the 2'-endo conformation, with pseudorotation parameters indicating a phase angle of approximately 151.2° and maximum amplitude of pucker of 36.5° [30]. The absence of the 2'-hydroxyl group in deoxyribose enhances the percentage of 2'-endo conformation compared to ribose-containing nucleotides [18].

The phosphate backbone configuration exhibits specific geometric parameters that define the structural integrity of the nucleotide [29]. The phosphodiester linkage demonstrates characteristic bond lengths and angles, with the phosphorus-oxygen bonds measuring approximately 1.61 Å for the P-O5' connection [33]. The tetrahedral geometry around the phosphorus atom maintains consistent angles of approximately 109.5°, with slight deviations due to electronic effects from adjacent functional groups [29].

Bond TypeBond Length (Å)Standard Deviation
P-O5'1.61±0.02
C5'-O5'1.43±0.02
C4'-C5'1.51±0.02
C3'-C4'1.53±0.02
C2'-C3'1.52±0.02
C1'-C2'1.52±0.02

The sugar-phosphate backbone demonstrates conformational flexibility that allows for various spatial arrangements [18]. The C4'-C5' bond rotation enables different orientations of the phosphate group relative to the sugar ring, with gauche conformations being predominantly favored in solution and crystalline states [30].

Thymine Base Orientation and Hydrogen Bonding

The thymine nucleobase in 2'-deoxythymidine 5'-monophosphate exhibits preferential orientation relative to the deoxyribose sugar through the glycosidic bond [35]. Crystallographic studies indicate that the thymine base adopts an anti-conformation around the C1'-N1 glycosidic bond, with the torsion angle χ ranging from -120° to -90° [18]. This anti-orientation positions the thymine base away from the sugar ring, minimizing steric hindrance and optimizing hydrogen bonding capabilities [16].

The thymine base demonstrates characteristic hydrogen bonding patterns that contribute to molecular stability [16]. The nucleobase contains two hydrogen bond acceptor sites at the O2 and O4 positions, along with one hydrogen bond donor site at the N3 position [19]. These functional groups enable the formation of Watson-Crick base pairs with adenine through two hydrogen bonds: N1-H···N1 and O2···H-N6 [16].

Intramolecular hydrogen bonding within 2'-deoxythymidine 5'-monophosphate occurs between the thymine base and the sugar-phosphate backbone [35]. The O2 oxygen of thymine can form weak interactions with hydroxyl groups on the sugar moiety, while the N3 hydrogen may participate in long-range electrostatic interactions with the negatively charged phosphate group [16].

Hydrogen Bond TypeDistance (Å)Angle (°)
N1-H···N1 (Watson-Crick)2.95173
O2···H-N6 (Watson-Crick)2.85169
O2···H-O3' (Intramolecular)3.2145
N3-H···O-P (Electrostatic)3.8135

Comparative Analysis with Canonical 2'-Deoxythymidine 5'-Monophosphate Isomers

Comparative structural analysis reveals distinct differences between 2'-deoxythymidine 5'-monophosphate and related nucleotide isomers [7]. The canonical form demonstrates unique geometric parameters when compared to other deoxyribonucleoside monophosphates, particularly in terms of glycosidic bond angles and sugar puckering preferences [30].

When compared to 2'-deoxycytidine 5'-monophosphate, the thymine-containing nucleotide exhibits greater conformational stability due to the absence of amino group interactions [7]. The methyl group at the C5 position of thymine provides additional steric bulk that influences the overall molecular conformation compared to cytosine or uracil derivatives [36].

Structural comparisons with 3'-deoxythymidine 5'-monophosphate reveal significant differences in backbone flexibility [23]. The 3'-deoxy analog demonstrates altered sugar puckering and reduced hydrogen bonding capacity due to the absence of the 3'-hydroxyl group [23]. These modifications result in distinct spectroscopic signatures and altered biological activity profiles [25].

Nucleotide IsomerMolecular Weight (g/mol)Glycosidic Angle (°)Sugar Pucker
2'-Deoxythymidine 5'-MP322.21-1102'-endo
2'-Deoxycytidine 5'-MP307.20-1152'-endo
3'-Deoxythymidine 5'-MP306.20-1053'-endo
Thymidine 5'-MP322.21-1203'-endo

Spectroscopic Characterization

Spectroscopic analysis of 2'-deoxythymidine 5'-monophosphate provides comprehensive structural information through multiple analytical techniques [8]. Nuclear magnetic resonance and X-ray crystallographic methods offer complementary insights into molecular geometry, conformational dynamics, and intermolecular interactions [26].

Nuclear Magnetic Resonance Profiling

Proton nuclear magnetic resonance spectroscopy of 2'-deoxythymidine 5'-monophosphate reveals characteristic chemical shift patterns that reflect the molecular environment of individual hydrogen atoms [24]. The H6 proton of the thymine base appears as a singlet at approximately 7.7 parts per million, while the methyl group at C5 resonates at 1.9 parts per million [18]. These chemical shifts demonstrate pH-dependent variations, with the H6 signal showing downfield shifts as pH increases from 6.0 to 8.0 [26].

The sugar ring protons exhibit distinct multiplicities and coupling patterns that provide information about conformational preferences [18]. The H1' proton appears as a triplet at 6.3 parts per million, reflecting coupling with adjacent H2' protons [24]. The H2' and H2'' protons demonstrate non-equivalent chemical shifts due to the asymmetric environment created by the absence of the 2'-hydroxyl group [18].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct information about the phosphate group environment [26]. The phosphorus signal appears at approximately -0.8 parts per million relative to phosphoric acid, with line widths influenced by quadrupolar relaxation effects [29]. Temperature-dependent studies reveal conformational exchange processes that affect phosphorus chemical shifts and coupling constants [26].

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H6 (Thymine)7.70Singlet-
H1' (Sugar)6.28Triplet6.8
H2' (Sugar)2.45Multiplet-
H2'' (Sugar)2.75Multiplet-
H3' (Sugar)4.65Multiplet-
H4' (Sugar)4.15Multiplet-
H5'/H5'' (Sugar)4.25Multiplet-
CH3 (Thymine)1.94Singlet-

Carbon-13 nuclear magnetic resonance analysis reveals the electronic environment of carbon atoms throughout the molecule [8]. The carbonyl carbons of thymine (C2 and C4) appear in the downfield region at 151 and 164 parts per million, respectively [26]. The anomeric carbon C1' resonates at 85 parts per million, characteristic of the β-anomeric configuration [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2'-deoxythymidine 5'-monophosphate provides precise atomic coordinates and bond parameters [11]. High-resolution structures reveal bond lengths with standard deviations of ±0.02 Å and bond angles with uncertainties of ±2° [35]. The crystallographic data confirm the anti-glycosidic conformation and 2'-endo sugar pucker observed in solution studies [30].

Crystal packing analysis demonstrates hydrogen bonding networks between adjacent molecules [35]. The phosphate groups participate in extensive intermolecular hydrogen bonding, creating three-dimensional lattice structures [29]. Water molecules often occupy specific binding sites, forming bridges between nucleotide molecules through hydrogen bonding interactions [37].

Thermal parameter analysis reveals the relative flexibility of different molecular regions [22]. The thymine base exhibits lower thermal motion compared to the sugar-phosphate backbone, indicating greater rigidity in the nucleobase region [35]. The phosphate group demonstrates intermediate thermal parameters, reflecting its role in intermolecular interactions [37].

Crystallographic ParameterValueStandard Deviation
Unit Cell a (Å)7.302±0.002
Unit Cell b (Å)11.352±0.004
Unit Cell c (Å)25.813±0.009
Space GroupP2₁2₁2₁-
Resolution (Å)2.0-
R-factor0.045-
Rfree0.052-

Thymidylate synthase (TS) serves as the cornerstone enzyme in the de novo biosynthesis of dTMP, catalyzing the sole pathway for converting dUMP to dTMP in mammalian cells. This enzyme operates through a complex mechanism involving both methyl and hydride transfer reactions, making it unique among folate-dependent enzymes [1] [3].

Catalytic Mechanism of Methyl Transfer

The catalytic mechanism of thymidylate synthase involves a sophisticated series of steps that culminate in the transfer of a methyl group from the folate cofactor to the uracil base of dUMP. The process begins with the nucleophilic attack of cysteine 198 on the C6 position of dUMP through a Michael addition reaction [1] [4]. This initial step activates the substrate and creates a covalent enzyme-substrate intermediate.

Following substrate activation, the folate cofactor 5,10-methylenetetrahydrofolate binds to the enzyme, forming a ternary complex. The methyl group transfer occurs through the attack of the activated C5 position of dUMP on the imine carbon (C11) of the folate cofactor [5]. This reaction involves the opening of the five-membered ring of the folate, allowing the methyl group to be transferred to the pyrimidine ring.

The mechanism has been extensively studied using crystallographic analysis and kinetic isotope effects. Recent evidence supports a concerted mechanism where the hydride transfer and covalent bond cleavage occur simultaneously, rather than through distinct sequential steps [4]. This concerted process involves the critical participation of arginine residues, particularly Arg218, which plays essential roles in substrate binding, nucleophile activation, and the hydride transfer step [6].

The enzyme exhibits remarkable specificity for its substrates, with Km values ranging from 1-10 μM for dUMP, demonstrating high affinity for the substrate [1]. The catalytic efficiency is further enhanced by the formation of a stable covalent intermediate, which facilitates the precise positioning of reactants for optimal methyl transfer.

Folate Cofactor Dependency

The absolute requirement for folate cofactors distinguishes thymidylate synthase from other nucleotide-modifying enzymes. The enzyme specifically utilizes 5,10-methylenetetrahydrofolate as both a methyl donor and a source of reducing equivalents, making it unique in folate metabolism as the only enzyme where the cofactor is oxidized during one-carbon transfer [1] [3].

The folate binding site of thymidylate synthase exhibits high specificity for 5,10-methylenetetrahydrofolate, with Km values ranging from 8-40 μM depending on the source organism [7]. Aspartate 221 plays a crucial role in folate cofactor binding through hydrogen bond formation with the 2-amino and 3-imino groups of the folate [7]. This interaction is essential for both cofactor binding affinity and catalytic activity.

The enzyme demonstrates strict dependency on the stereochemical configuration of the folate cofactor. The natural (6R)-5,10-methylenetetrahydrofolate isomer is the exclusive substrate, and the enzyme cannot utilize other folate forms effectively [8]. This specificity is maintained through multiple hydrogen-bonding interactions and precise spatial orientation within the active site.

The folate cofactor undergoes oxidation during the reaction, producing dihydrofolate as a byproduct. This oxidation is coupled to the reduction of the methyl group being transferred to dUMP, representing a unique reductive methylation process [9]. The dihydrofolate product must be recycled back to tetrahydrofolate by dihydrofolate reductase to maintain the folate cofactor pool for continued dTMP synthesis.

Nuclear localization of the folate-dependent dTMP synthesis complex has been demonstrated, with enzymes undergoing SUMOylation-dependent nuclear import at the G1/S boundary [2]. This compartmentalization ensures that dTMP synthesis occurs proximal to sites of DNA replication, optimizing the efficiency of nucleotide supply for DNA synthesis.

Phosphorylation Pathways

The phosphorylation of dTMP to higher phosphate forms represents the final steps in preparing thymidine nucleotides for DNA synthesis. These pathways involve sequential phosphorylation reactions that convert dTMP to dTDP and ultimately to dTTP, the immediate precursor for DNA polymerase reactions [10] [11].

Thymidine Kinase Activity in Salvage Pathways

Thymidine kinase represents the initial and rate-limiting enzyme in the salvage pathway for dTMP biosynthesis. Mammalian cells express two distinct isoforms: thymidine kinase 1 (TK1) in the cytoplasm and thymidine kinase 2 (TK2) in mitochondria, each with distinct kinetic properties and regulatory mechanisms [12] [13].

TK1 exhibits cell cycle-dependent expression and activity, with maximum levels occurring during S-phase when DNA replication demands are highest [12]. The enzyme demonstrates biphasic kinetics for thymidine, with apparent Km values of 15 μM for the low-affinity form and 0.7 μM for the high-affinity form [14]. This dual-affinity behavior is regulated by ATP binding, which promotes a conformational shift favoring the high-affinity state during periods of active DNA synthesis.

The catalytic mechanism of thymidine kinase involves ordered sequential binding, with thymidine binding first, followed by ATP as the phosphoryl donor [15]. The enzyme exhibits high specificity for ATP, though it can utilize other nucleoside triphosphates with decreased efficiency (CTP > UTP > GTP) [15]. The reaction proceeds through a general base mechanism, with glutamate 83 serving as the catalytic base to activate the 5'-hydroxyl group of thymidine [16].

TK2, the mitochondrial isoform, displays different kinetic properties, with a Km value of approximately 1.2 μM for thymidine [17]. This enzyme exhibits negative cooperativity for thymidine phosphorylation but follows Michaelis-Menten kinetics for deoxycytidine phosphorylation [13]. The enzyme is essential for maintaining mitochondrial DNA integrity, as TK2 deficiency leads to mitochondrial DNA depletion syndrome.

Regulation of thymidine kinase activity occurs through multiple mechanisms, including feedback inhibition by dTTP with Ki values of 13.5 μM and 8.5 μM for thymidine and ATP, respectively [15]. This feedback regulation ensures balanced nucleotide pools and prevents excessive dTTP accumulation, which can be mutagenic.

Thymidylate Kinase-Mediated Conversion to dTDP

Thymidylate kinase catalyzes the ATP-dependent phosphorylation of dTMP to form dTDP, representing the penultimate step in dTTP biosynthesis. This enzyme is ubiquitous across organisms and demonstrates broad substrate specificity, accepting dTMP from both de novo and salvage pathways [10] [18].

The enzyme exhibits a molecular weight of approximately 25 kDa and functions as a homodimer under physiological conditions [10]. Kinetic analysis reveals Km values of 20.74 μM for dTMP and 20.17 μM for ATP, with positive cooperativity observed between substrate binding sites [19]. The enzyme demonstrates strict requirement for divalent cations, with Mg²⁺ being the preferred cofactor.

Structural studies have revealed that thymidylate kinase undergoes significant conformational changes during catalysis, particularly in the P-loop region that binds the phosphoryl donor ATP [20]. The enzyme exhibits a random bi-bi kinetic mechanism, with both substrates capable of binding in either order, though ATP binding may be slightly preferred [20].

The catalytic mechanism involves associative phosphoryl transfer, with the formation of a pentacoordinate phosphate intermediate [20]. Key active site residues include those in the P-loop region for ATP binding and LID region residues that undergo conformational changes to accommodate substrate binding. Network analysis has identified residues involved in communication between the ATP and dTMP binding sites, with mutations of these residues resulting in loss of activity or decreased thermal stability [20].

The enzyme demonstrates cell cycle-dependent expression, with levels increasing during S-phase to meet the demands of DNA replication [11]. Post-translational regulation occurs through the anaphase-promoting complex, which targets thymidylate kinase for degradation at the end of mitosis, helping to control cellular dTTP pools [21].

Thymidylate kinase also exhibits broad specificity for nucleotide substrates, capable of phosphorylating various pyrimidine nucleoside monophosphates [19]. This flexibility allows the enzyme to contribute to the phosphorylation of nucleotide analogs used in antiviral and anticancer therapy, making it a potential target for drug development.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

338.03375899 g/mol

Monoisotopic Mass

338.03375899 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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